molecular formula C10H11NO2 B2642048 2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one CAS No. 130781-55-4

2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one

Cat. No.: B2642048
CAS No.: 130781-55-4
M. Wt: 177.203
InChI Key: ZPCZQESAHAVOLW-UHFFFAOYSA-N
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Description

2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is an organonitrogen heterocyclic compound with the molecular formula C10H11NO2. It is a member of the oxacycle family and is characterized by a seven-membered ring containing both nitrogen and oxygen atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one typically involves the reaction of 2-(2’-chloroethoxy)-acetophenone with primary aliphatic amines. This process includes ring closure and subsequent hydrogenation to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as zinc iodide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3,5-dihydro-2H-1,5-benzoxazepin-4-one: Similar in structure but with different substituents.

    2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1H)-one: Another heterocyclic compound with a similar ring structure but different functional groups.

Uniqueness

2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is unique due to its specific combination of nitrogen and oxygen in the ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-3,5-dihydro-2H-1,5-benzoxazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-6-10(12)11-8-4-2-3-5-9(8)13-7/h2-5,7H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCZQESAHAVOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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